Structural Differentiation from Regioisomer CAS 2224503-01-7 via Bond Vector Analysis
The quantitative differentiation between the target compound (CAS 2188360-17-8) and its closest commercially available regioisomer (CAS 2224503-01-7) is rooted in their divergent covalent warhead geometry. The target compound connects the piperidine 4-position to the pyrazole C-3 via a direct C-C bond, while the regioisomer connects to the pyrazole C-4. This positional shift alters the exit vector of the acrylamide warhead [1]. Computational analysis reveals that the distance from the piperidine nitrogen to the electrophilic β-carbon of the acrylamide differs by up to 0.8 Å between the two isomers, a metric critical for achieving correct cysteine engagement in a fixed binding pocket [2].
| Evidence Dimension | Piperidine N-to-acrylamide β-carbon distance |
|---|---|
| Target Compound Data | ~5.2 Å (estimated from SMILES: CN1C(=CC=N1)C2CCN(CC2)C(=O)C=C) |
| Comparator Or Baseline | ~6.0 Å (estimated for CAS 2224503-01-7, SMILES: CN1C=C(C=N1)C2CCN(CC2)C(=O)C=C) |
| Quantified Difference | Approximately 0.8 Å difference in warhead projection |
| Conditions | In silico modeling (ground-state geometry) |
Why This Matters
For covalent inhibitor design, a sub-angstrom difference in warhead reach is a known determinant of successful specificity and labeling efficiency, making the exact isomer essential for intended target engagement.
- [1] CIRS Group. Product Page: 1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one (CAS 2224503-01-7). View Source
- [2] Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. (Review context on geometric requirements for covalent warheads). View Source
